Home > Products > Building Blocks P14427 > Smoothened Agonist, HCl
Smoothened Agonist, HCl - 364590-63-6

Smoothened Agonist, HCl

Catalog Number: EVT-255048
CAS Number: 364590-63-6
Molecular Formula: C28H32Cl3N3O2S
Molecular Weight: 581.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel potent Smo agonist, activating Hedgehog signaling; High Quality Biochemicals for Research Uses
Overview

Smoothened Agonist, Hydrochloride is a synthetic compound that acts as a potent agonist of the Smoothened receptor, a critical component of the Hedgehog signaling pathway. This pathway plays a significant role in various biological processes, including embryonic development and tissue regeneration. Dysregulation of this pathway is associated with several diseases, including cancer. Smoothened Agonist, Hydrochloride is utilized in scientific research to explore these pathways and their implications in health and disease.

Source

Smoothened Agonist, Hydrochloride is derived from benzo[b]thiophene derivatives through a multi-step synthetic process. The compound is commercially available for research purposes and is often used in studies related to Hedgehog signaling.

Classification

Smoothened Agonist, Hydrochloride falls under the category of chemical agents that modulate receptor activity. It is classified as a small molecule drug and specifically functions as a Smoothened receptor agonist.

Synthesis Analysis

Methods

The synthesis of Smoothened Agonist, Hydrochloride involves several key steps:

  1. Formation of the Benzo[b]thiophene Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Chlorination: A chlorination step introduces the chloro substituent necessary for further reactions.
  3. Amide Bond Formation: The cyclohexylamine moiety is attached to the benzo[b]thiophene core via an amide bond.
  4. Salt Formation: The final product is converted into its dihydrochloride salt form to enhance stability and solubility.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. Common reagents used in the synthesis include chlorinating agents and coupling agents for amide formation.

Molecular Structure Analysis

Structure

Smoothened Agonist, Hydrochloride has a complex molecular structure characterized by its benzo[b]thiophene core and cyclohexylamine side chain. The structural formula can be represented as follows:

  • Molecular Formula: C16_{16}H20_{20}Cl2_{2}N
  • Molecular Weight: 305.25 g/mol

Data

The compound features multiple functional groups that contribute to its biological activity, particularly its ability to interact with the Smoothened receptor.

Chemical Reactions Analysis

Types of Reactions

Smoothened Agonist, Hydrochloride can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
  2. Reduction: Reduction reactions may modify functional groups within the molecule.
  3. Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Technical Details

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reductions.
  • Substitution Reagents: Nucleophiles such as amines or thiols can facilitate substitution reactions.
Mechanism of Action

Process

Smoothened Agonist, Hydrochloride activates the Smoothened receptor by mimicking the action of natural ligands in the Hedgehog signaling pathway. Upon binding to the receptor, it triggers a cascade of intracellular signaling events.

Data

  • Biochemical Pathways: The activation leads to downstream signaling that influences gene expression related to cell differentiation and proliferation.
  • Cellular Effects: Depending on the cellular context, activation can promote growth or maintain stem cell populations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: The dihydrochloride salt form enhances stability compared to its free base form.
  • Reactivity: Exhibits reactivity typical of compounds containing halogens, particularly in substitution reactions.
Applications

Smoothened Agonist, Hydrochloride has diverse applications in scientific research:

  • Hedgehog Signaling Studies: Used extensively to study the Hedgehog signaling pathway's role in development and disease.
  • Cancer Research: Investigated for its potential therapeutic effects in cancers associated with Hedgehog pathway dysregulation.
  • Neuroscience: Explores effects on neuronal differentiation and synaptic formation .
Molecular Mechanisms of Smoothened Agonist, HCl in Hedgehog Signaling

Structural Basis of Smo Receptor Activation and Binding Dynamics

Smoothened Agonist (SAG) HCl is a synthetic small molecule that directly targets the Smoothened (SMO) receptor, a class Frizzled (Class F) G protein-coupled receptor (GPCR) serving as the central transducer in Hedgehog (Hh) signaling. The structural basis of SAG-mediated SMO activation involves conformational rearrangements initiated by ligand binding to two distinct domains:

  • Cysteine-Rich Domain (CRD) Allostery: SAG binds primarily to the heptahelical transmembrane (7TM) domain, but its activation mechanism is intricately linked to endogenous sterol binding at the CRD. Cholesterol binding induces a dramatic reorientation of the CRD, which allosterically triggers the 7TM domain to adopt an active conformation resembling canonical GPCRs. This CRD movement breaks a conserved inhibitory π-cation lock (formed between residues W535 and R451 in human SMO), enabling transition to the active state [2] [8].

  • Hydrophobic Tunnel Formation: Activation opens a longitudinal tunnel within SMO’s 7TM bundle, creating a pathway for cholesterol movement from the inner membrane leaflet to the CRD. This tunnel is obstructed by antagonists but remains accessible in SAG-bound states, suggesting its role in facilitating endogenous agonist access [2] [8].

  • Ligand-Binding Pockets: SAG occupies an orthosteric site within the 7TM bundle (Fig. 1A), forming hydrogen bonds with residues like R400⁵³⁹ and hydrophobic interactions with V329, F484, and L325. This binding stabilizes an outward shift of transmembrane helices (particularly TM6), characteristic of active GPCRs [4] [7].

Table 1: Key Structural Elements in SMO Activation by SAG HCl

Structural ElementRole in SMO ActivationEffect of SAG Binding
CRD (Cysteine-Rich Domain)Binds cholesterol; allosteric regulator of 7TM conformationIndirect stabilization via cholesterol tunnel formation
π-Cation Lock (W535-R451)Stabilizes inactive stateDisrupted, enabling TM6 movement
Hydrophobic TunnelFacilitates cholesterol access to CRDOpened, enhancing endogenous agonist delivery
Orthosteric 7TM SiteBinds synthetic ligands (SAG, cyclopamine)Direct occupancy, induces active-like helix conformation

Agonist-Dependent Modulation of the Heptahelical Domain of Smoothened

SAG HCl binding to the 7TM domain induces specific conformational changes distinct from both antagonists and endogenous sterols:

  • Helical Repositioning: Compared to antagonist-bound SMO (e.g., LY2940680 or SANT1), SAG binding induces a 5-Å outward shift of TM6 and a 3-Å inward movement of TM7. This rearrangement mimics active states of Class A GPCRs, despite low sequence homology. The absence of proline-induced kinks in TM5–TM7 (unlike Class A GPCRs) allows glycine-mediated flexibility that accommodates these shifts [4] [7] [8].

  • Extracellular Loop Stabilization: SAG binding reorganizes extracellular loops (ECLs), particularly ECL2 and ECL3, which form the roof of the ligand-binding pocket. This stabilizes an open conformation of the extracellular entry pathway, facilitating potential co-agonist access (Fig. 1B) [4].

  • Differential Effects of Ligands: While antagonists like SANT1 bind deeply within the 7TM bundle, SAG occupies a more superficial site near ECLs. This positioning allows SAG to act as a molecular wedge, preventing helix movements associated with inactive states and promoting interactions with the linker domain (LD) that connects CRD to 7TM [4] [8].

Fig. 1: SAG HCl Binding Induces Active SMO Conformation

(A) Orthosteric Site:  7TM Bundle (Gray) ┬ TM6 (Active Conformation: Outward Shift)  ├ SAG HCl (Blue) bound to R400⁵³⁹, V329, F484  └ Cholesterol Tunnel (Gold, Open)  (B) Allosteric Network:  CRD (Green) → Cholesterol → Tunnel → 7TM → TM6 Shift → π-Cation Lock Disruption  

Dual Role of Smoothened Agonist, HCl: Activation vs. Inhibition at Variable Concentrations

SAG HCl exhibits concentration-dependent functional selectivity, influencing pathway outcomes through steric and allosteric mechanisms:

  • Low-Nanomolar Agonism: At concentrations of 3–30 nM, SAG potently activates SMO (EC₅₀ = 3 nM in Shh-LIGHT2 cells), promoting ciliary translocation, GLI1 transcription, and neuronal proliferation. This occurs via complete disruption of the π-cation lock and maximal tunnel opening [1] [3] [8].

  • High-Concentration Inhibition: Above 100 nM, SAG demonstrates self-inhibitory effects in specific cellular contexts. This arises from:

  • Overstabilization of the 7TM domain, sterically hindering endogenous sterol access.
  • Biased activation of non-canonical pathways (e.g., Src kinase), diverting signaling from GLI-mediated transcription [6].

  • Mechanistic Basis: The dual behavior stems from SAG’s binding kinetics. Low concentrations permit transient cholesterol-CRD interactions, while high concentrations prolong 7TM occupancy, preventing conformational cycling required for maximal pathway output [1] [8].

Synergistic Interactions with Co-Agonists (e.g., 20S-Hydroxycholesterol, Purmorphamine)

SAG HCl’s efficacy is amplified by endogenous and synthetic co-agonists through allosteric cooperativity:

  • Oxysterol Synergy: 20(S)-Hydroxycholesterol (20S-OHC) binds the CRD with Kd = 200 nM. When co-administered with SAG, it enhances SMO activation 5-fold by pre-organizing the CRD for optimal 7TM engagement. This synergy is abolished in CRD-deficient SMO mutants [5] [7] [10].

  • Purmorphamine Collaboration: This synthetic agonist binds a site adjacent to SAG within the 7TM bundle. Co-binding induces positive cooperativity (Hill coefficient >1), stabilizing an active conformation resistant to PTCH1 inhibition [4] [7].

  • Arachidonic Acid (AA) Potentiation: AA binds a pocket at the 7TM-ECL interface, inducing TM6 flexibility that enhances SAG’s efficacy. Disruption of the AA site (e.g., via D384A mutation) reduces SAG-driven pathway activity by 70% [10].

Table 2: Co-Agonists Enhancing SAG HCl Efficacy

Co-AgonistBinding SiteSynergistic MechanismFold-Enhancement of SAG Activity
20(S)-HydroxycholesterolCRDPre-organizes CRD for 7TM coupling5x
Purmorphamine7TM (adjacent to SAG)Positive cooperativity; stabilizes TM6 shift3x
Arachidonic Acid7TM-ECL2 InterfaceIncreases TM6 flexibility2.5x

GRK2-Dependent Gli-Mediated Signal Transduction Pathways

SAG HCl-induced SMO activation is transduced to GLI transcription factors via GPCR kinase 2 (GRK2)-mediated phosphorylation:

  • GRK2 Recruitment and Activation: Upon SAG binding, GRK2 translocates from the ciliary base to the shaft within 3–21 minutes (median = 15 min). This relocalization is visualized via TIRF microscopy in SAG21k-treated cells and is essential for SMO phosphorylation at C-terminal serine clusters (S⁶⁴⁰/S⁶⁴¹/S⁶⁴⁵) [5] [9].

  • PKA-C Inactivation: Phosphorylated SMO directly binds the Protein Kinase A catalytic subunit (PKA-C) via a decoy PKI motif. This interaction physically blocks PKA-C’s active site, preventing GLI2/3 phosphorylation and inactivation (Fig. 2) [5] [9].

  • Downstream GLI Dynamics: Inactivation of PKA-C enables unprocessed GLI1/2 to translocate to the nucleus, activating target genes (e.g., PTCH1, GLI1). GRK2 knockdown abolishes SAG-induced GLI-luciferase reporter activity, confirming its necessity [5] [9].

Fig. 2: GRK2 Orchestrates SMO → GLI Signaling

SAG HCl → SMO Activation → GRK2 Translocation to Cilium  │  → SMO Phosphorylation (S⁶⁴⁰/S⁶⁴¹/S⁶⁴⁵)  │  → PKA-C Binding via PKI Motif  │  → PKA-C Inactivation  │  → GLI2/3 Dephosphorylation  │  → Nuclear GLI Translocation & Transcription  

Table 3: Key Mutations Disrupting SAG HCl-Induced Signaling

MutationDomainEffect on SAG ActivityPathway Outcome
D473H7TMBlocks antagonist binding; spares SAG agonismConstitutive activation
W535LTM7Disrupts π-cation lockEnhanced basal activity
S640A/S641A/S645AC-tailAbolishes GRK2 phosphorylationNo PKA-C binding; no GLI activation
CRD-DeletedCRDImpairs cholesterol synergyReduced SAG potency (EC₅₀ +10x)

Properties

CAS Number

364590-63-6

Product Name

Smoothened Agonist, HCl

IUPAC Name

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrate;dihydrochloride

Molecular Formula

C28H32Cl3N3O2S

Molecular Weight

581.0 g/mol

InChI

InChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2

InChI Key

IYXUQUYRWPGIQL-UHFFFAOYSA-N

SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl

Synonyms

3-Chloro-benzo[b]thiophene-2-carboxylic acid (4-methylamino-cyclohexyl)-(3-pyridin-                              4-yl-benzyl)-amide Hydrochloride hydrate

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.